
N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound that features a combination of aromatic rings and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 2-mercaptopyridine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (e.g., chlorine, bromine)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Corresponding amine
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide can be compared to other compounds with similar structures, such as:
- N-(2-methylphenyl)-2-(pyridin-2-ylthio)acetamide
- N-(2-methylphenyl)-2-(pyridin-2-ylsulfinyl)acetamide
- N-(2-methylphenyl)-2-(pyridin-2-ylsulfonyl)acetamide
These compounds share the core structure but differ in the oxidation state of the sulfur atom or the nature of the substituents on the aromatic rings. The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H14N2OS |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C14H14N2OS/c1-11-6-2-3-7-12(11)16-13(17)10-18-14-8-4-5-9-15-14/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
MTFPHQMNWXSPNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


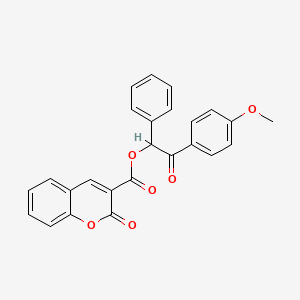
![2-(4-Methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10889059.png)
![1,3-Benzodioxol-5-yl[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B10889062.png)
![N~1~-(1-Benzyl-5-methyl-1H-pyrazol-3-YL)-2-[3-(4-nitro-1H-pyrazol-1-YL)-1-adamantyl]acetamide](/img/structure/B10889085.png)
![2-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-quinolinecarboxamide](/img/structure/B10889090.png)
![(2E)-3-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B10889091.png)
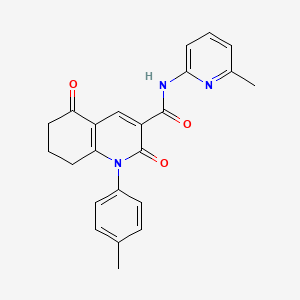
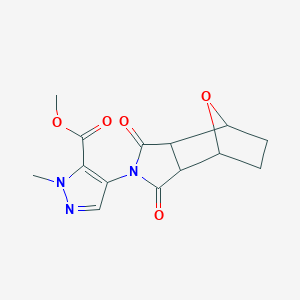
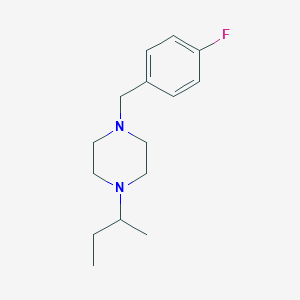
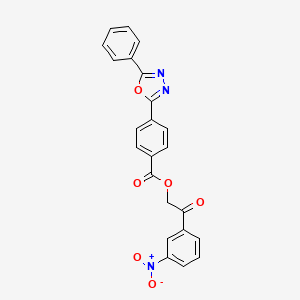
![N-(2,6-dimethylphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10889120.png)
![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B10889128.png)
![2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10889137.png)
![5-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10889144.png)
